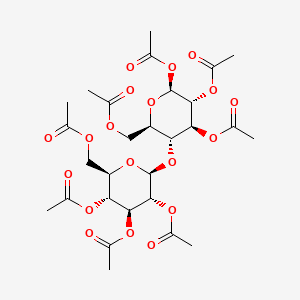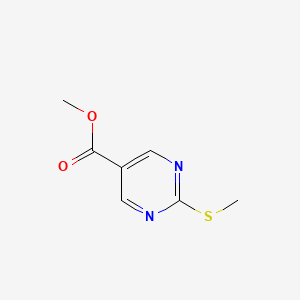
2-(3,4,5,6-Tetrahydropyridin-2-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4,5,6-Tetrahydropyridin-2-yl)pyridine, also known as 3,4,5,6-Tetrahydro-[2,2]bipyridinyl, is a chemical compound with the molecular formula C10H12N2 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of 2-(3,4,5,6-Tetrahydropyridin-2-yl)pyridine and its analogues has been reported in the literature . The structures of these compounds were confirmed by H NMR, C NMR, and mass spectrometry . A single crystal was developed for one of the analogues .
Molecular Structure Analysis
The molecular structure of 2-(3,4,5,6-Tetrahydropyridin-2-yl)pyridine has been confirmed by various spectroscopic techniques such as H NMR, C NMR, and mass spectrometry . The structure of a single crystal of one of the analogues has also been reported .
Aplicaciones Científicas De Investigación
Synthetic Chemistry Applications
The compound 2-(3,4,5,6-Tetrahydropyridin-2-yl)pyridine is a versatile building block in synthetic chemistry. It has been utilized in the development of novel synthetic methodologies, such as the one-pot access to pyrindines and tetrahydroquinolines. This method involves a multi-component process coupling isomerization and cyclocondensation sequences, showcasing the compound's utility in constructing complex heterocyclic structures efficiently (Yehia, Polborn, & Müller, 2002). Furthermore, its role in the complexation to metals, like the formation of Cadmium(II) complexes, highlights its potential in creating metal-organic frameworks and coordination compounds with specific structural and functional properties (Hakimi, Mardani, Moeini, Schuh, & Mohr, 2013).
Coordination Chemistry and Material Science
In coordination chemistry, derivatives of 2-(3,4,5,6-Tetrahydropyridin-2-yl)pyridine have been explored for their ligand properties, particularly in forming complexes with metals like iron and zinc. These complexes exhibit interesting photophysical properties, such as luminescence, which can be harnessed in the development of sensors and optical materials. Studies show that these compounds can form stable complexes with diverse geometries and exhibit significant thermal and photochemical properties, making them suitable for applications in sensing and material science (Roberts, Little, Kershaw Cook, & Halcrow, 2014).
Photophysical Studies
The photophysical properties of 2-(3,4,5,6-Tetrahydropyridin-2-yl)pyridine derivatives are of considerable interest, with applications in organic light-emitting diodes (OLEDs) and biological sensors. For instance, the fluorescence ON/OFF switching properties of certain derivatives make them excellent candidates for Zn2+ sensing, which is crucial in biological and environmental monitoring (Hagimori, Uto, Mizuyama, Temma, Yamaguchi, Tominaga, & Saji, 2013). Another study highlights the synthesis of substituted 1,3,4-oxadiazolyl tetrahydropyridines with potential anticancer applications, underscoring the therapeutic potential of these compounds (Redda & Gangapuram, 2007).
Propiedades
IUPAC Name |
2-(2,3,4,5-tetrahydropyridin-6-yl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-3-7-11-9(5-1)10-6-2-4-8-12-10/h1,3,5,7H,2,4,6,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIYJMPLQXPDFRW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN=C(C1)C2=CC=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90475728 |
Source


|
| Record name | 2-(3,4,5,6-Tetrahydropyridin-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90475728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4,5,6-Tetrahydropyridin-2-yl)pyridine | |
CAS RN |
53422-71-2 |
Source


|
| Record name | 2-(3,4,5,6-Tetrahydropyridin-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90475728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxylate](/img/structure/B1313713.png)



![6,7-Dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-ylamine](/img/structure/B1313721.png)







